molecular formula C19H21NO3 B5906943 3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No.: B5906943
M. Wt: 311.4 g/mol
InChI Key: JIFAMRMBGYJFJS-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as MTFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MTFB belongs to the class of benzamides and has been studied extensively for its therapeutic properties.

Mechanism of Action

3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide exerts its pharmacological effects by binding to the TRPV1 receptor, a member of the transient receptor potential family of ion channels. This binding results in the inhibition of the receptor and subsequent reduction in the release of pro-inflammatory cytokines and neuropeptides.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of pain and inflammation, the inhibition of tumor growth, and the modulation of immune function. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for the TRPV1 receptor. However, its limited solubility in water can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other ion channels and receptors. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.

Synthesis Methods

3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with 4-(tetrahydro-2-furanylmethoxy)aniline in the presence of a coupling agent such as EDCI or DCC. The reaction typically occurs in a solvent such as DMF or DMSO and is followed by purification using column chromatography.

Scientific Research Applications

3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of novel therapeutics.

Properties

IUPAC Name

3-methyl-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-4-2-5-15(12-14)19(21)20-16-7-9-17(10-8-16)23-13-18-6-3-11-22-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFAMRMBGYJFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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